molecular formula C11H11NO2 B1359110 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one CAS No. 56658-23-2

3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one

Numéro de catalogue: B1359110
Numéro CAS: 56658-23-2
Poids moléculaire: 189.21 g/mol
Clé InChI: BRDKSYZPIQLKJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structure 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one (CAS 56658-23-2) is a spirocyclic compound featuring a fused benzofuran ring and a pyrrolidinone moiety. Its molecular formula is C₁₁H₁₁NO₂, with a molar mass of 189.21 g/mol and a density of 1.29 g/cm³ . The spiro junction at the 1-position of the benzofuran and the 3'-position of the pyrrolidinone creates a rigid, three-dimensional structure, which is critical for its physicochemical properties and biological interactions.

The compound’s commercial availability is notable, with 6 suppliers listed globally, indicating its relevance in medicinal chemistry and materials science .

Propriétés

IUPAC Name

spiro[2-benzofuran-3,3'-pyrrolidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-8-3-1-2-4-9(8)11(14-10)5-6-12-7-11/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDKSYZPIQLKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615247
Record name 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56658-23-2
Record name 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale production, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Pharmacological Applications

  • Steroid Mimetic Activity : Recent studies have identified 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one as a novel scaffold for steroid mimetics. It has shown promising results in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and related disorders. This inhibition can lead to potential therapeutic benefits in conditions such as obesity and hypertension .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. Research indicates that derivatives of spiro compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may be developed further as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that spirocyclic compounds can interact with sigma receptors (σ1 and σ2), which are involved in neurodegenerative diseases. The modulation of these receptors by this compound may provide neuroprotective benefits, making it a candidate for further research in neuropharmacology .

Case Studies and Research Findings

StudyFocusFindings
Discovery of Steroid Mimetic Scaffold Inhibition of 11β-HSD1Identified as a potent inhibitor with tissue-specific effects, suggesting potential for treating metabolic disorders .
Anticancer Activity Assessment Cytotoxicity against cancer cellsDemonstrated significant cytotoxic effects on A431 human epidermoid carcinoma cells, indicating potential as an anticancer drug .
Neuroprotective Mechanisms Interaction with sigma receptorsSuggested neuroprotective properties through modulation of sigma receptors, relevant for neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one is best highlighted through comparison with related spirocyclic derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Spirocyclic Analogues

Compound Name CAS No. Core Structure Key Substituents Biological Relevance
This compound 56658-23-2 Benzofuran + pyrrolidinone N/A Potential 11β-HSD1 inhibitor
3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one 54596-17-7 Isobenzofuran + piperidinone Chloride salt (hydrochloride) Unknown; structural analog
(S)-[18F]Fluspidine 1429803-46-5 Benzofuran + piperidine 18F radiolabel, benzyl group Sigma-1 receptor PET ligand
Phainanoid F N/A Benzofuran + cyclobutane/spiroketal Methyl, hydroxyl groups Immunosuppressive (221× CsA)
3',6'-Di(azetidin-1-yl)-spiro[xanthene]-3-one N/A Isobenzofuran + xanthene Azetidine rings Fluorescent probe for GLUT activity

Key Comparative Insights

Structural Flexibility vs. Rigidity The pyrrolidinone ring in the target compound introduces a ketone group, enabling hydrogen bonding and enhancing polarity compared to non-oxygenated analogs like 3H-Spiro[2-benzofuran-1,3'-piperidine] (CAS 54775-03-0) . In contrast, piperidine-containing spiro compounds (e.g., (S)-[18F]Fluspidine) exhibit larger ring systems, which may improve metabolic stability but reduce binding specificity to targets like sigma-1 receptors .

Biological Activity The target compound’s spiro[pyrrolidine-3,3'-oxindole] analogs (e.g., spiro[indoline-3,3'-pyrrolidine]) demonstrate potent 5-HT6 receptor antagonism, suggesting that the pyrrolidinone core could be optimized for CNS targets . A scaffold-hopping study identified 1'-(phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a potent 11β-HSD1 inhibitor (IC₅₀ < 10 nM), highlighting the role of spirocyclic rigidity in enzyme inhibition .

Synthetic Accessibility

  • The target compound’s synthesis is less documented compared to analogs like 3',6'-di(azetidin-1-yl)-spiro[xanthene]-3-one , which is synthesized via Pd-catalyzed coupling and azetidine substitution .
  • Low yields (e.g., 3.8% for a spiro-pyrrolidine-oxindole derivative ) underscore the challenge of spirocycle formation, necessitating optimized catalytic conditions.

Commercial and Research Utility With 6 suppliers , the target compound is more accessible than analogs like 3H-Spiro[benzofuran-2,4'-piperidin]-3-one (1 supplier) , facilitating drug discovery. Fluorescent spiro derivatives (e.g., rhodamine glycoconjugates ) emphasize the versatility of spiro scaffolds in non-therapeutic applications like bioimaging.

Activité Biologique

3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound belongs to a class of spiro compounds characterized by a unique bicyclic structure. Its chemical formula is C11H11NO2C_{11}H_{11}NO_2 . The synthesis typically involves multi-step processes that include the formation of the spirocyclic framework through cyclization reactions. For instance, one synthetic route involves the reaction of benzofuran derivatives with cyclic amines under specific conditions to yield the desired spiro compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 and HCT-116 cancer cells by activating pro-apoptotic markers such as p53 and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-721.6Apoptosis induction
HCT-11625.4Apoptosis induction
HepG-219.8Apoptosis induction

Neuroprotective Effects

This compound also exhibits neuroprotective properties , which were assessed through various neurochemical binding assays. It was found to interact with serotonin receptors (5-HT2a,b,c), which are implicated in mood regulation and neuroprotection . The binding affinities suggest that this compound may be beneficial in treating neurodegenerative disorders.

Antimicrobial Activity

In addition to anticancer and neuroprotective effects, this compound has shown promising antimicrobial activity . Studies indicate that derivatives of benzofuran compounds exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of spiro compounds. Modifications at specific positions on the benzofuran or pyrrolidine rings can enhance their efficacy and selectivity for target receptors or enzymes. For instance, substituents on the benzofuran moiety have been shown to significantly affect the anticancer activity and receptor binding profiles .

Case Studies

Several case studies have been documented regarding the therapeutic applications of related compounds:

  • Case Study on Anticancer Activity : A study involving a series of spiro compounds demonstrated that modifications to the core structure could lead to enhanced potency against breast cancer cell lines.
  • Neuroprotective Study : Research indicated that certain benzofuran derivatives improved cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition or spiroannulation reactions. For example, spiro compounds with pyrrolidine motifs are often synthesized using Lewis acid-catalyzed reactions (e.g., ZnCl₂ or BF₃·OEt₂) under inert atmospheres to prevent oxidation . Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical for minimizing side products like open-chain intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to achieve >95% purity. Analytical validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential .

Q. Which spectroscopic techniques are most effective for structural characterization of this spiro compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR can resolve spirojunction protons (δ 4.5–5.5 ppm) and pyrrolidinone ring protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the carbonyl group (δ ~170 ppm) and spiro carbon (δ ~80 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) provides unambiguous confirmation of the spiro architecture and stereochemistry.
  • Mass Spectrometry : HRMS (ESI-QTOF) distinguishes isotopic patterns and validates molecular formula .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) over 1–3 months. Degradation products (e.g., hydrolyzed furan or oxidized pyrrolidinone) can be identified using UHPLC-QqQ MS/MS .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this spiro compound, and how is enantiomeric excess (ee) quantified?

  • Methodological Answer : Use chiral catalysts like Jacobsen’s Co-salen complexes or organocatalysts (e.g., proline derivatives) to induce asymmetry during cyclization . Monitor ee via chiral HPLC (Chiralpak IA/IB columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Dynamic kinetic resolution (DKR) at low temperatures (−20°C) can enhance ee to >90% .

Q. How does the spiro architecture influence pharmacological activity, and what computational tools predict target binding?

  • Methodological Answer : The spiro structure imposes conformational rigidity, enhancing selectivity for biological targets. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like Na⁺/K⁺ ATPase, which is inhibited by structurally related spiro alkaloids . Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What analytical challenges arise in detecting trace impurities or isomers, and how are they resolved?

  • Methodological Answer : Isomeric byproducts (e.g., regioisomers or diastereomers) require hyphenated techniques like LC-MS/MS with ion mobility spectrometry (IMS) for separation . For trace impurities (<0.1%), use isotope dilution assays with deuterated internal standards.

Q. How can researchers reconcile contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, and cell line passage number). Perform meta-analysis of published data to identify outliers. Validate discrepancies using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What role does the compound’s fluorescence properties play in imaging applications, and how can they be enhanced?

  • Methodological Answer : While not inherently fluorescent, structural analogs (e.g., fluorescein derivatives) exhibit tunable emission. Introduce electron-donating groups (e.g., –NH₂ or –OCH₃) to the benzofuran ring to redshift absorption/emission wavelengths. Validate via confocal microscopy (e.g., CLSM ) in live-cell imaging .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.